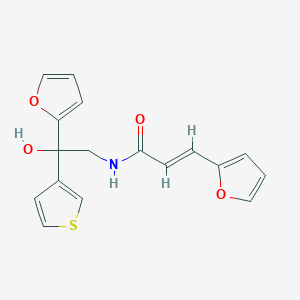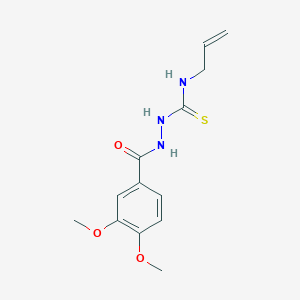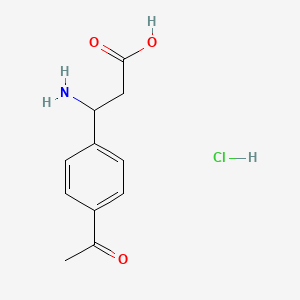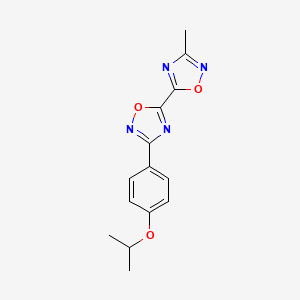
3-Methoxy-4-methoxycarbonyl-5-methylphenylboronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-4-methoxycarbonyl-5-methylphenylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.
Mecanismo De Acción
Target of Action
The primary target of 3-Methoxy-4-methoxycarbonyl-5-methylphenylboronic acid pinacol ester is the formation of carbon-carbon bonds in organic synthesis . This compound, also known as Methyl 2-methoxy-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, is a boron reagent used in Suzuki–Miyaura coupling .
Mode of Action
The this compound interacts with its targets through a process called transmetalation . In this process, the organoboron compound (the boronic ester) transfers a formally nucleophilic organic group from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling, facilitated by this compound, is a key pathway in the formation of carbon-carbon bonds . This pathway is widely applied in organic synthesis, leading to a variety of downstream effects, including the creation of new organic compounds .
Pharmacokinetics
It’s known that boronic esters, in general, are relatively stable, readily prepared, and environmentally benign . These properties may impact the bioavailability of the compound, but specific details would require further investigation.
Result of Action
The action of this compound results in the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, contributing to various areas of chemical research and industry .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the rate of hydrolysis of boronic pinacol esters is dependent on the pH and can be considerably accelerated at physiological pH . . These factors can influence the compound’s action, efficacy, and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-methoxycarbonyl-5-methylphenylboronic acid pinacol ester typically involves the reaction of 3-Methoxy-4-methoxycarbonyl-5-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for mixing and temperature control is common to maintain consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxy-4-methoxycarbonyl-5-methylphenylboronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction, where the compound reacts with halides in the presence of a palladium catalyst to form biaryl compounds.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a radical approach.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are commonly used.
Protodeboronation: Radical initiators and specific solvents are used to facilitate the reaction.
Major Products
Suzuki–Miyaura Coupling: Biaryl compounds, which are important in pharmaceuticals and materials science.
Protodeboronation: The corresponding hydrocarbons or substituted products depending on the reaction conditions.
Aplicaciones Científicas De Investigación
3-Methoxy-4-methoxycarbonyl-5-methylphenylboronic acid pinacol ester is used extensively in scientific research:
Chemistry: As a reagent in the synthesis of complex organic molecules.
Biology: In the development of boron-containing drugs and as a tool in molecular biology for labeling and detection.
Industry: Used in the production of advanced materials and polymers
Comparación Con Compuestos Similares
Similar Compounds
- Phenylboronic Acid Pinacol Ester
- 4-Methoxyphenylboronic Acid Pinacol Ester
- 3-Methylphenylboronic Acid Pinacol Ester
Uniqueness
3-Methoxy-4-methoxycarbonyl-5-methylphenylboronic acid pinacol ester is unique due to its specific substituents, which provide distinct reactivity and stability compared to other boronic esters. These properties make it particularly useful in specific synthetic applications where other boronic esters may not perform as well .
Propiedades
IUPAC Name |
methyl 2-methoxy-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BO5/c1-10-8-11(9-12(19-6)13(10)14(18)20-7)17-21-15(2,3)16(4,5)22-17/h8-9H,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSFCSJTAXYVFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)OC)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,4'-piperidin]-1'-yl)ethyl)phenyl)acetamide](/img/structure/B2708656.png)










![3-Methylbicyclo[1.1.1]pentan-1-ol](/img/structure/B2708674.png)

![Methyl (2R)-2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetate](/img/structure/B2708679.png)
